REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH3:9])=[CH:4][N:3]=1.Br[C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH:12]=1.C([O-])([O-])=O.[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:19]2[C:20]3[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:16]=[CH:17][CH:18]=2)[C:5]([CH3:9])=[CH:4][N:3]=1 |f:2.3.4,7.8.9.10.11|
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Name
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|
Quantity
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144 mg
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=N1)N)C
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Name
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|
Quantity
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227 mg
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Type
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reactant
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Smiles
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BrC1=CC=CC2=CC=CC=C12
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Name
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Cs2CO3
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Quantity
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1.3 g
|
Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
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Name
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|
Quantity
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183 mg
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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O1CCOCC1
|
Name
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|
Quantity
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91 mg
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 h under Ar
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Duration
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4 h
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Type
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FILTRATION
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Details
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The solid was filtered off
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Type
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WASH
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Details
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the filtrate washed with brine (1×100 mL)
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Type
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CUSTOM
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Details
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The organic solution was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CUSTOM
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Details
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The solvent was removed until 5 mL and hexane (100 mL)
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Type
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ADDITION
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Details
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was added
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Type
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FILTRATION
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Details
|
the solid was collected by filtration
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Type
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CUSTOM
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Details
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The crude product, the title intermediate 27, was used for next reaction without further purification
|
Name
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Type
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|
Smiles
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ClC1=NC=C(C(=N1)NC1=CC=CC2=CC=CC=C12)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |